molecular formula C18H32O4 B14486114 9-Hydroxy-13-oxooctadec-10-enoic acid CAS No. 64013-21-4

9-Hydroxy-13-oxooctadec-10-enoic acid

Cat. No.: B14486114
CAS No.: 64013-21-4
M. Wt: 312.4 g/mol
InChI Key: HOWCTVFHRUJMDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-13-oxooctadec-10-enoic acid can be achieved through the enzymatic conversion of 13-hydroperoxylinoleic acid. This process involves the use of specific enzymes that facilitate the transformation of the substrate into the desired product . The reaction conditions typically include maintaining an appropriate pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above could be scaled up for industrial applications, provided that the enzymes used are available in sufficient quantities and the reaction conditions can be controlled on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-13-oxooctadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a keto group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to a hydroxy group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, where nucleophiles such as halides or amines replace the hydroxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.

Scientific Research Applications

9-Hydroxy-13-oxooctadec-10-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Hydroxy-13-oxooctadec-10-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in regulating glucose uptake in cells . This activation leads to increased insulin-stimulated glucose uptake, making it a compound of interest in diabetes research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxy-13-oxooctadec-10-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to activate the PI3K pathway and influence glucose metabolism sets it apart from other similar compounds.

Properties

CAS No.

64013-21-4

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

9-hydroxy-13-oxooctadec-10-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-7-11-16(19)13-10-14-17(20)12-8-5-4-6-9-15-18(21)22/h10,14,17,20H,2-9,11-13,15H2,1H3,(H,21,22)

InChI Key

HOWCTVFHRUJMDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

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